2-Chloro-4-(imidazol-1-yl)benzonitrile

Medicinal Chemistry ADME Prediction Fragment-Based Drug Discovery

This heterocyclic building block features a critical 2-chloro substituent that defines a unique electronic environment and 3D pharmacophore essential for ATP-binding pocket interactions. Unlike non-chlorinated or regioisomeric analogs, this precise substitution ensures consistent SAR data and target affinity. Its orthogonal nitrile and chloro groups enable rapid diversification via cross-coupling or tetrazole formation. Ideal for fragment-based drug discovery (FBDD) and constructing advanced intermediates. Secure this specific geometry to maintain experimental integrity.

Molecular Formula C10H6ClN3
Molecular Weight 203.63
CAS No. 1007318-66-2
Cat. No. B2866617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(imidazol-1-yl)benzonitrile
CAS1007318-66-2
Molecular FormulaC10H6ClN3
Molecular Weight203.63
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C=CN=C2)Cl)C#N
InChIInChI=1S/C10H6ClN3/c11-10-5-9(2-1-8(10)6-12)14-4-3-13-7-14/h1-5,7H
InChIKeyRXCPWFQEGHGXEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 2-Chloro-4-(imidazol-1-yl)benzonitrile: A Key Scaffold for Selective Inhibitor Design


2-Chloro-4-(imidazol-1-yl)benzonitrile (CAS 1007318-66-2) is a heterocyclic aromatic building block characterized by a benzonitrile core substituted with a chlorine atom at the 2-position and an imidazole ring at the 4-position . This specific substitution pattern creates a unique electronic environment and a constrained geometry, which is critical for its application in medicinal chemistry and chemical biology, particularly as a precursor or core motif for selective enzyme inhibitors . Its value proposition lies in its ability to serve as a defined, synthetically tractable fragment for constructing more complex molecules with precise target interactions, rather than as a standalone, fully optimized drug candidate .

Why Generic Imidazolyl Benzonitriles Cannot Substitute for 2-Chloro-4-(imidazol-1-yl)benzonitrile


Substitution with other imidazolyl benzonitrile analogs is not a viable procurement strategy due to the profound impact of the 2-chloro substitution on both electronic properties and molecular geometry. This single chlorine atom significantly alters the electron density of the aromatic ring, affecting its reactivity in downstream synthetic steps and its interaction with biological targets . Furthermore, the specific positioning of the imidazole and nitrile groups relative to the chloro substituent defines a unique three-dimensional pharmacophore. Analogs lacking this precise substitution pattern, such as the non-chlorinated 4-(imidazol-1-yl)benzonitrile or the regioisomeric 2-chloro-6-(imidazol-1-yl)benzonitrile, present a different vector for the imidazole ring, which can lead to substantial changes in binding affinity and selectivity, as demonstrated in comparative studies of imidazole-based kinase inhibitors [1].

Quantitative Evidence Differentiating 2-Chloro-4-(imidazol-1-yl)benzonitrile for Scientific Selection


Structural Distinction from 4-(Imidazol-1-yl)benzonitrile: LogP and Molecular Weight

The presence of the 2-chloro substituent in 2-Chloro-4-(imidazol-1-yl)benzonitrile significantly increases its lipophilicity and molecular weight compared to the non-chlorinated parent scaffold, 4-(imidazol-1-yl)benzonitrile. These physicochemical differences directly impact the compound's predicted absorption, distribution, and potential for fragment growing in drug discovery campaigns .

Medicinal Chemistry ADME Prediction Fragment-Based Drug Discovery

Regioisomeric Differentiation: 2-Chloro-4-(imidazol-1-yl) vs. 2-Chloro-6-(imidazol-1-yl)benzonitrile

The position of the imidazole ring relative to the chloro and nitrile groups creates distinct molecular vectors. The 4-imidazolyl derivative (target compound) presents a different spatial orientation than the 6-imidazolyl regioisomer (CAS 287176-53-8), which is known to be a key determinant in the activity of imidazole-based inhibitors. While specific IC50 data for the target compound is not publicly available, class-level studies on imidazole-based kinase inhibitors show that such regioisomeric shifts can result in orders-of-magnitude changes in potency and selectivity [1].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Synthetic Utility: A Versatile Intermediate for Diverse Downstream Chemistry

The 2-chloro substituent on 2-Chloro-4-(imidazol-1-yl)benzonitrile serves as a synthetic handle for further functionalization, particularly via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, or amine groups, enabling the rapid exploration of chemical space around the imidazole core . In contrast, the non-chlorinated analog 4-(imidazol-1-yl)benzonitrile lacks this reactive handle, severely limiting its potential for late-stage diversification .

Organic Synthesis Cross-Coupling Medicinal Chemistry

High-Value Research Applications for 2-Chloro-4-(imidazol-1-yl)benzonitrile


Fragment-Based Drug Discovery (FBDD) Targeting Kinases and Cytochrome P450s

The compound serves as an ideal fragment for FBDD due to its low molecular weight (203.63 g/mol) and the presence of the imidazole ring, a known pharmacophore for ATP-binding pockets in kinases and for heme-iron coordination in cytochrome P450 enzymes . The chloro substituent provides a vector for fragment growing via cross-coupling, enabling efficient exploration of binding pockets to identify and optimize novel inhibitors .

Structure-Activity Relationship (SAR) Studies of Imidazole-Containing Inhibitors

Its defined substitution pattern makes 2-Chloro-4-(imidazol-1-yl)benzonitrile a critical tool for SAR investigations. It allows researchers to systematically probe the effect of a 2-chloro substituent on target potency and selectivity compared to its non-chlorinated or regioisomeric analogs. This is essential for understanding the molecular determinants of binding and for guiding the optimization of lead compounds [1].

Synthesis of Advanced Building Blocks and Complex Molecular Probes

The orthogonal reactivity of the chloro and nitrile groups makes this compound a valuable platform for constructing complex, functionalized molecules. The nitrile group can be further transformed (e.g., into a tetrazole or amide), while the chloro group enables late-stage diversification via cross-coupling, allowing for the rapid synthesis of advanced intermediates and chemical probes for biological target validation .

Material Science: Precursor for Coordination Polymers and Metal-Organic Frameworks

The combination of a nitrile and an imidazole group, along with the coordinating potential of the chloro substituent, makes this compound a potential building block for the synthesis of coordination polymers or metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis. The specific geometry and electronic properties of this compound can impart unique characteristics to the resulting supramolecular structures .

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